molecular formula C10H8O5 B141432 3-Hydroxyisoscopoletin CAS No. 127861-48-7

3-Hydroxyisoscopoletin

Cat. No. B141432
M. Wt: 208.17 g/mol
InChI Key: LGBJNBVXHNNETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyisoscopoletin is a natural compound that belongs to the coumarin family. It is found in various plants, including Scopolia japonica and Artemisia argyi. 3-Hydroxyisoscopoletin has been studied extensively due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 3-Hydroxyisoscopoletin is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Biochemical And Physiological Effects

3-Hydroxyisoscopoletin has been shown to have various biochemical and physiological effects in the body. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also possesses anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, 3-Hydroxyisoscopoletin has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Hydroxyisoscopoletin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and can be synthesized using simple chemical reactions. However, one limitation is the lack of standardized protocols for its use in lab experiments. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 3-Hydroxyisoscopoletin. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to elucidate its mechanism of action to better understand how it exerts its therapeutic effects. Moreover, the development of standardized protocols for its use in lab experiments would facilitate its use in future studies.

Synthesis Methods

3-Hydroxyisoscopoletin can be synthesized from scopoletin, which is a natural compound found in various plants. The synthesis method involves the oxidation of scopoletin using potassium permanganate or sodium periodate. The resulting product is 3-Hydroxyisoscopoletin, which can be purified using various chromatographic techniques.

Scientific Research Applications

3-Hydroxyisoscopoletin has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, 3-Hydroxyisoscopoletin has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

127861-48-7

Product Name

3-Hydroxyisoscopoletin

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3,6-dihydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-9-4-8-5(2-6(9)11)3-7(12)10(13)15-8/h2-4,11-12H,1H3

InChI Key

LGBJNBVXHNNETR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)O)O

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)O)O

Other CAS RN

127861-48-7

synonyms

3-hydroxyisoscopoletin

Origin of Product

United States

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